
Reproterol
Vue d'ensemble
Description
Reproterol est un agoniste des récepteurs β2 adrénergiques à action courte principalement utilisé dans le traitement de l'asthme . Il a été breveté en 1965 et est entré en usage médical en 1977 . This compound contient un stéréocentre et est chiral, existant sous la forme de deux énantiomères : la forme ® et la forme (S) . Les préparations commerciales contiennent le médicament sous forme de racémique, un mélange égal des deux énantiomères .
Méthodes De Préparation
Reproterol est synthétisé par une série de réactions chimiques impliquant la formation de sa structure principale, qui comprend un cycle purine et un fragment de phényléthanolamine. La voie de synthèse implique généralement les étapes suivantes :
Formation du cycle purine : Cela implique la condensation de matières premières appropriées pour former le noyau purine.
Fixation de la chaîne latérale : La chaîne latérale phényléthanolamine est introduite par une série de réactions, notamment l'alkylation et l'amination.
Assemblage final : L'étape finale implique le couplage du cycle purine à la chaîne latérale phényléthanolamine dans des conditions de réaction spécifiques.
Les méthodes de production industrielle de this compound impliquent l'optimisation de ces voies de synthèse afin d'assurer un rendement et une pureté élevés. Cela implique souvent l'utilisation de techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité .
Analyse Des Réactions Chimiques
Chemical Reactions and Interactions
-
Synthesis: The synthesis of reproterol hydrochloride involves reacting 1,3-dimethylxanthine with 3-(2-aminoethyl)phenol under controlled conditions.
-
Mechanism of Action: this compound selectively binds to β2 adrenoreceptors in the smooth muscles of the airways. This stimulates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, which leads to the relaxation of bronchial smooth muscle and bronchodilation.
-
In-vitro studies: this compound significantly augmented the production of cAMP and inhibited the production of LTB4 in normal monocytes .
Types of Chemical Reactions
Chemical reactions are processes where chemicals interact to form new chemicals with different compositions . Several types of reactions are relevant in chemistry :
-
Redox Reactions: These reactions involve changes in the oxidation number of atoms. Oxidation is an increase in oxidation number, while reduction is a decrease. For example: Hydrogen is oxidized, and fluorine is reduced .
-
Decomposition Reactions: A complex compound breaks down into simpler compounds. For example:
-
Single Replacement Reactions: An element in a compound is replaced by another element. For example:
-
Acid-Base Reactions (Neutralization): These reactions involve the combination of H+ ions and OH- ions to form water. For example: Al(OH)3 (aq) + HCl (aq) → AlCl3 (aq) + H2O (l)
Role of Chirality in this compound
This compound contains a stereocenter and is chiral, existing as two enantiomers: (R)-Reproterol and (S)-Reproterol . Commercial preparations contain a racemic mixture of both enantiomers . Chirality can affect the bronchodilatory and antidepressant activity of β2-agonists . The hydroxyl group on the stereogenic carbon in the side chain is important for efficacy, forming a hydrogen bond with serine 413 on helix 4 .
Reaction Rules and Metabolic Engineering
Reaction rules are generic descriptions of chemical reactions used in metabolic engineering . Databases like RetroRules provide sets of reaction rules spanning biochemical transformations . These rules are generated using the cheminformatics RDKit library in Python . Reaction rules are calculated by extracting reaction information from metabolic databases, identifying the reaction center based on atom-atom mapping, and decomposing multi-substrate reactions into mono-substrate components .
Applications De Recherche Scientifique
Pharmacological Profile
Reproterol acts by stimulating β2-adrenergic receptors in the bronchial smooth muscle, leading to bronchodilation. Its pharmacokinetic properties allow for rapid onset of action, making it suitable for acute asthma attacks. The compound has been studied extensively in clinical trials, demonstrating its efficacy and safety profile.
Key Characteristics
Property | Details |
---|---|
Chemical Formula | C₁₈H₂₃N₅O₅ |
Molar Mass | 389.412 g/mol |
Administration Routes | Inhalation (MDI), Intravenous (IV) |
Legal Status | Investigational |
Treatment of Asthma
This compound is primarily indicated for the treatment of various forms of asthma, including:
- Allergic Asthma
- Non-Allergic Asthma
- Exercise-Induced Asthma
A study involving 14 asthmatic patients demonstrated that inhaled this compound significantly improved forced expiratory volume in one second (FEV1), with a peak improvement of 29% observed at the highest dose (8 mg) . The duration of bronchodilation was also dose-dependent, with longer-lasting effects at higher doses.
Management of Bronchoconstriction
In a controlled trial with 25 patients exposed to occupational antigens, this compound effectively reversed immediate bronchoconstrictor responses . This indicates its utility in managing acute bronchoconstriction triggered by allergens.
Comparative Efficacy Studies
This compound has been compared with other bronchodilators such as salbutamol and fenoterol. A study highlighted its dual action as both a β2-adrenoceptor agonist and phosphodiesterase inhibitor, showing promising results against standard treatments .
Case Studies Overview
Several case studies have documented the effectiveness of this compound in clinical settings:
- Case Study 1: Inhaled this compound was administered to patients experiencing exercise-induced bronchospasm, resulting in significant improvement in lung function tests.
- Case Study 2: A multicenter study evaluated the combination of this compound with disodium cromoglycate, revealing enhanced protective effects against exercise-induced asthma .
Mécanisme D'action
Reproterol exerts its effects by binding to β2 adrenoreceptors on the surface of smooth muscle cells in the airways. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, thereby dilating the airways and improving airflow . The theophylline constituent of this compound also inhibits phosphodiesterase activity, further enhancing the bronchodilator effect .
Comparaison Avec Des Composés Similaires
Reproterol est similaire à d'autres agonistes des récepteurs β2 adrénergiques tels que le fénotérol et le salbutamol. This compound est unique en ce qu'il contient également une fraction théophylline, qui fournit des effets bronchodilatateurs supplémentaires par l'inhibition de la phosphodiestérase . Ce double mécanisme d'action distingue le this compound des autres agonistes des récepteurs β2 adrénergiques .
Composés similaires
Fénotérol : Un autre agoniste des récepteurs β2 adrénergiques utilisé dans le traitement de l'asthme.
Salbutamol : Un agoniste des récepteurs β2 adrénergiques largement utilisé pour l'asthme et la maladie pulmonaire obstructive chronique.
Terbutaline : Un agoniste des récepteurs β2 adrénergiques utilisé pour des indications similaires.
Activité Biologique
Reproterol is a synthetic selective beta-2 adrenergic receptor agonist, primarily used as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves stimulating beta-2 adrenergic receptors in the bronchial smooth muscle, leading to relaxation and dilation of the airways. This article explores the biological activity of this compound, supported by various studies and clinical trials.
This compound functions by binding to beta-2 adrenergic receptors, which are predominantly found in the lungs. Activation of these receptors stimulates adenylate cyclase, increasing cyclic AMP (cAMP) levels within cells. Elevated cAMP leads to smooth muscle relaxation and bronchodilation. This mechanism is critical for alleviating symptoms associated with bronchoconstriction in asthma and other respiratory diseases.
Pharmacodynamics
- Bronchodilation : this compound has been shown to produce significant bronchodilation effects. In a study involving 14 asthmatic patients, the administration of inhaled this compound resulted in a peak improvement in forced expiratory volume in one second (FEV1) by 29% at a dose of 8 mg, demonstrating a dose-dependent response .
- Duration of Action : The duration of bronchodilation was also noted to be dose-dependent, with higher doses providing longer-lasting effects. The time taken for FEV1 to drop below 75% of maximum bronchodilation was approximately 125 minutes, irrespective of the dose administered .
Pharmacokinetics
This compound is administered via inhalation, which allows for rapid onset of action. The pharmacokinetics profile indicates that peak plasma concentrations are achieved shortly after administration, contributing to its effectiveness in acute bronchospasm relief.
Case Studies and Clinical Trials
-
Exercise-Induced Asthma :
A study examined the efficacy of this compound combined with sodium cromoglycate (DSCG) against exercise-induced asthma (EIA). Results indicated that the combination significantly reduced FEV1 decline post-exercise compared to placebo. However, this compound alone showed comparable efficacy to the combination therapy . -
Comparative Studies :
In a multicenter study comparing this compound with other beta-agonists like salbutamol, this compound demonstrated similar bronchodilatory effects but with a unique pharmacological profile due to its xanthine side chain . -
In Vitro Studies :
In vitro studies revealed that this compound exhibited intense spasmolytic effects on tracheal and bronchial tissues when exposed to various spasmogenic agents, further supporting its role as an effective bronchodilator .
Table: Summary of Key Clinical Findings on this compound
Safety and Tolerability
This compound is generally well-tolerated among patients. Clinical trials have reported no significant cardiovascular side effects such as changes in heart rate or blood pressure at therapeutic doses. The adverse effects are typically mild and may include tremors or headache, common with beta-agonist therapies.
Propriétés
IUPAC Name |
7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O5/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)5-3-4-19-9-14(26)11-6-12(24)8-13(25)7-11/h6-8,10,14,19,24-26H,3-5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLAAKXASPCBGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC(=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13055-82-8 (mono-hydrochloride) | |
Record name | Reproterol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023553 | |
Record name | Reproterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54063-54-6 | |
Record name | Reproterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54063-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Reproterol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reproterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12846 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Reproterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Reproterol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REPROTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11941YC6RN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.